Fmoc-ile-OSu

Übersicht

Beschreibung

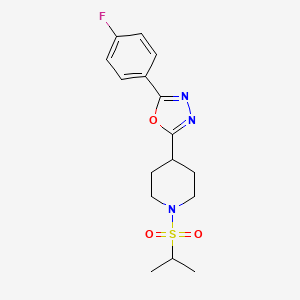

Fmoc-ile-OSu is a reagent used for the preparation of pure Fmoc-amino acids that are free from contamination by Fmoc-dipeptides . It is the most efficient reagent for the selective preparation of N-(9-fluorenylmethoxycarbonyl) derivatives of hydroxy-amino acids .

Synthesis Analysis

In the synthetic Fmoc methodology, all amino acid derivatives used during the synthesis have the 9-fluorenylmethyloxycarbonyl (Fmoc) as a protecting group . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .Molecular Structure Analysis

The molecular formula of Fmoc-OSu is C19H15NO5 . The fluorenyl group is highly fluorescent, which makes certain UV-inactive compounds suitable for analysis by reversed phase HPLC .Chemical Reactions Analysis

Fmoc carbamate is frequently used as a protecting group for amines, where the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Physical And Chemical Properties Analysis

The ester hydrochloride form of Fmoc-OSu is soluble in water and methanol, but not in organic solvents such as chloroform or ether .Wissenschaftliche Forschungsanwendungen

Polymer-Supported Reagent for Fmoc-Protection

Fmoc-ile-OSu has been utilized in creating new polymer-supported reagents for Fmoc-protection of amino acids. Chinchilla et al. (2001) developed a polymer-supported Fmoc-OSu (Fmoc-P-OSu) derived from polymer-bound N-hydroxysuccinimide. This has been applied as a solid-supported reagent for the Fmoc-protection of amino groups in scientific research, allowing for efficient separation and reuse of the residual P-HOSu generated after the protection reaction (Chinchilla et al., 2001).

Peptide Sequencing by Partial Edman Degradation

Thakkar et al. (2006) demonstrated the use of Fmoc-ile-OSu in an improved method for the rapid sequence determination of biologically active peptides. This approach involved multiple cycles of partial Edman degradation (PED) using Fmoc-OSu, resulting in cleaner mass spectrometry spectra and improved reliability for sequence assignment. This method is beneficial in expanding the utility of combinatorial peptide libraries in biomedical research (Thakkar et al., 2006).

Detection of Hexavalent Chromium in Farmland

Li et al. (2021) designed a Cr2O72− sensor P(Fmoc-Osu) for detecting hexavalent chromium pollution in farmland. The conjugated polymer P(Fmoc-Osu) showed high selectivity and sensitivity to Cr2O72−, demonstrating its practical application in farmland water, soil, and crops, highlighting its effectiveness in pollution treatment and environmental monitoring (Li et al., 2021).

Fmoc-OSu as Reagent for Fmoc Protection

Fmoc-OSu has been widely used for Fmoc protection of amino groups in solid-phase peptide synthesis. Yoshino et al. (2017) explored the use of Fmoc-OSu in the preparation of various Fmoc-amino acids, which are applicable in solid-phase peptide synthesis (SPPS). The study highlighted the potential by-product formation and proposed Fmoc-OPhth as an alternative to avoid certain impurities (Yoshino et al., 2017).

Synthesis of Fmoc Amino Protective Agents

Li-gong (2004) studied the synthetic methods for Fmoc (9-fluorenylmethoxycarbonyl) amino protective agents, including Fmoc-OSu. The research focused on optimizing the synthesis process and evaluating the purity and yield of the products, contributing to the development of more efficient amino protective agents (Li-gong, 2004).

Fmoc N-Hydroxysuccinimide Ester in N-Glycan Analysis

Wang et al. (2020) used Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) for labeling N-glycans in glycan biomarker discovery. This method enhanced the fluorescent intensities of the labeled glycan derivatives, showcasing its potential in functional glycomic study and early diagnosis of diseases such as lung squamous cell cancer (Wang et al., 2020).

Safety And Hazards

Fmoc-OSu is harmful if swallowed and may cause an allergic skin reaction. It is toxic to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .

Eigenschaften

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) (2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O6/c1-3-15(2)23(24(30)33-27-21(28)12-13-22(27)29)26-25(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,23H,3,12-14H2,1-2H3,(H,26,31)/t15-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCMQYXXCGKJHT-WNSKOXEYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ile-OSu | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2405746.png)

![N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-fluorobenzenesulfonamide](/img/structure/B2405747.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(4-nitrophenyl)piperazine](/img/structure/B2405749.png)

![N-((1-(4-fluorophenyl)cyclopropyl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2405750.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2405752.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2405753.png)

![N-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2405754.png)

![Methyl 2-[(2-chloroacetyl)amino]-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2405762.png)